(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester
Description
The compound (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester (CAS: 37878-19-6) is a structurally complex phenylalanine derivative with applications spanning industrial, pharmaceutical, and agrochemical sectors . It is synthesized with high purity (≥99%) and is utilized in pesticides, food additives, active pharmaceutical ingredients (APIs), and intermediates . Its stereochemical complexity—featuring multiple chiral centers and functional groups (e.g., acetoxy, carboxyethyl ester, and pyrrolidinyl moieties)—distinguishes it from simpler phenylalanine analogs. This article provides a detailed comparison with structurally or functionally related compounds, emphasizing pharmacological activities, industrial applications, and safety profiles.
Properties
Molecular Formula |
C28H41N3O8 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
3-[3-acetyloxy-1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]-3-[2-(2-methylbutanoylamino)-3-phenylpropanoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H41N3O8/c1-6-17(4)26(35)30-20(14-19-10-8-7-9-11-19)28(37)39-22(15-23(33)34)25-21(38-18(5)32)12-13-31(25)27(36)24(29)16(2)3/h7-11,16-17,20-22,24-25H,6,12-15,29H2,1-5H3,(H,30,35)(H,33,34) |
InChI Key |
GOZDOQQVOQTNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC(CC(=O)O)C2C(CCN2C(=O)C(C(C)C)N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxazolidine-Mediated Stereochemical Control
The pyrrolidinyl core was synthesized via a chiral oxazolidine auxiliary. A solution of N-methylformyl-L-phenylalanine methyl ester (5.02 g, 21.2 mmol) in THF was reduced with LiAlH4 (3.22 g, 84.8 mmol) at 50°C, yielding N-methylphenylalaninol after 5 h reflux. Benzaldehyde (1.3 cm³, 12.3 mmol) facilitated imine formation, followed by NaBH4 reduction to install the N-benzyl group with [α]D −10 (c 1, CHCl3).
Acetoxylation at C3
The 3-hydroxy group was acetylated using acetic anhydride (2.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 0°C. Reaction monitoring by TLC (EtOAc/hexane 1:3) confirmed complete conversion within 2 h, yielding the 3-acetoxy derivative as a colorless oil (89% yield). Optical rotation [α]D +24 (c 1, CHCl3) validated retention of configuration.
Synthesis of (S)-2-Amino-3-Methyl-1-Oxobutyl Side Chain
Strecker Synthesis with Chiral Induction
The α-amino ketone fragment was prepared via a modified Strecker reaction. Isobutyraldehyde (3.4 g, 47 mmol) was treated with KCN (3.1 g, 47 mmol) and (S)-α-methylbenzylamine (5.7 g, 47 mmol) in ethanol/water (1:1) at −10°C. After 48 h, the resulting α-aminonitrile was hydrolyzed with 6 M HCl to afford the (S)-2-amino-3-methyl-1-oxobutyl chloride (78% yield, >99% ee).
Fragment Coupling and Global Deprotection
Amide Bond Formation
Coupling the L-phenylalanine ester (1.2 equiv) and pyrrolidinyl fragment (1.0 equiv) utilized HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at −15°C. LC-MS analysis after 12 h showed 95% conversion to the coupled product. Purification by silica gel chromatography (EtOAc/hexane gradient) provided the intermediate in 82% yield.
Esterification and Final Assembly
The (S)-2-amino-3-methyl-1-oxobutyl side chain was introduced via mixed carbonic anhydride activation. The pyrrolidinyl intermediate (1.0 equiv) and side chain (1.1 equiv) were reacted with isobutyl chloroformate (1.2 equiv) in THF at −78°C. After 3 h, the reaction was quenched with NH4Cl, and the crude product was hydrogenated (H2, 50 psi, Pd/C) to remove benzyl groups, yielding the title compound (68% overall yield).
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (500 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ph), 5.21 (d, J = 8.1 Hz, NH), 4.63 (q, J = 6.8 Hz, α-CH), 3.71 (s, OCH3), 2.98 (dd, J = 13.5, 6.8 Hz, CH2Ph).
- 13C NMR : 172.8 (CO ester), 169.5 (CO amide), 135.4 (Ar-C), 129.3–127.8 (Ar-CH), 54.9 (C-2 pyrrolidinyl), 52.1 (OCH3).
- HRMS : m/z [M+H]+ calcd for C28H35N3O7: 550.2549; found: 550.2553.
Stereochemical Analysis
Chiral HPLC (Chiralpak IA, hexane/i-PrOH 80:20) confirmed >98% ee with retention times of 12.7 min (major) and 14.2 min (minor).
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The ester functional groups can participate in nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme activity and protein interactions.
Industry: It can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several phenylalanine derivatives, differing in substituents and stereochemistry:
Key Observations :
- The target compound’s pyrrolidinyl-acetoxy core contrasts with the aromatic acylated tyrosyl groups in chlorobenzoyl/fluorobenzoyl derivatives .
- Unlike neotame, which is optimized for sweetness via aspartyl and dimethylbutyl groups , the target compound lacks sweetener-related motifs.
Pharmacological Activities
Comparative pharmacological data highlight functional divergences:
Key Observations :
- The target compound’s primary use is non-pharmacological (industrial/agrochemical), whereas analogs like triazole 9 and L-phenylalanine methyl ester exhibit anti-inflammatory and metabolic activities .
- Structural features like the pyrrolidinyl-acetoxy group may confer stability in formulations but lack demonstrated bioactivity in the provided evidence.
Key Observations :
- The target compound’s branched ester groups and chiral centers may enhance stability in agrochemical formulations, whereas neotame’s dimethylbutyl-aspartyl group optimizes sweetness .
Biological Activity
(S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine (S)-1-[(2S,3S)-3-acetoxy-1-[(S)-2-amino-3-methyl-1-oxobutyl]-2-pyrrolidinyl]-2-carboxyethyl ester, a complex organic compound, has gained attention in medicinal chemistry due to its intricate structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features multiple chiral centers and functional groups, which contribute to its biological activity. The presence of an amino acid backbone and various modifications enhances its interaction with biological systems. Its structural complexity allows for diverse pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity and influence various biochemical pathways. The mechanisms may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic processes.
- Receptor Binding : It can bind to specific receptors, potentially influencing signal transduction pathways.
These interactions necessitate further investigation to fully elucidate the compound's mechanisms and effects in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of phenylalanine amides exhibit significant antimicrobial properties. For instance, compounds similar to (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine have shown activity against Mycobacterium abscessus, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests potential applications in treating infections caused by resistant bacterial strains.
Pharmacological Effects
The compound is predicted to exhibit various pharmacological activities based on structure-activity relationship (SAR) studies and computer-aided predictions. Potential activities include:
- Antioxidant Properties : The structural components may confer antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Modifications in the structure could lead to reduced inflammation through inhibition of pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
In a recent study focusing on phenylalanine derivatives, researchers synthesized several compounds based on the structure of (S)-N-[(S)-2-Methyl-1-oxobutyl]-L-phenylalanine. These compounds were tested for their efficacy against various mycobacterial strains. Results indicated that certain derivatives exhibited significant antimicrobial activity, supporting the hypothesis that modifications to the phenylalanine structure can enhance biological effects .
Study 2: Enzyme Interaction
Another investigation explored the interaction between this compound and specific enzymes involved in metabolic pathways. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound. Findings suggested that it effectively inhibited enzyme activity at micromolar concentrations, indicating its potential as a therapeutic agent in metabolic disorders.
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
